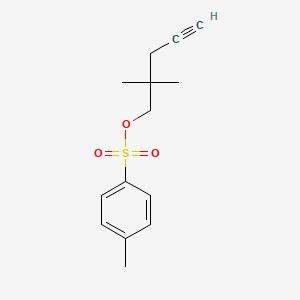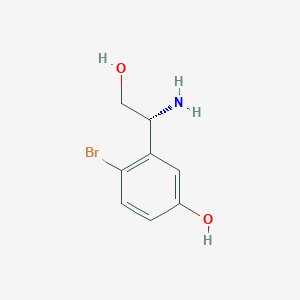
(r)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with a bromine atom attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:
Bromination: The phenol ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amino Alcohol Formation:
Deprotection: The final step involves the deprotection of the phenol group to yield the desired compound.
Industrial Production Methods
Industrial production methods for ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and other advanced technologies to enhance efficiency and yield.
化学反応の分析
Types of Reactions
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: New derivatives with substituted groups.
科学的研究の応用
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or activator.
Industrial Applications: It is utilized in the development of new materials and chemicals with specific properties.
作用機序
The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- ®-4-(1-Amino-2-hydroxyethyl)benzonitrile
- ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom at the 4-position of the phenol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
特性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC名 |
3-[(1R)-1-amino-2-hydroxyethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |
InChIキー |
GUMTZRZYCSEZBF-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)[C@H](CO)N)Br |
正規SMILES |
C1=CC(=C(C=C1O)C(CO)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)


![5-[(1S)-1-aminoethyl]-1,2-dihydropyridin-2-one](/img/structure/B13566236.png)
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)
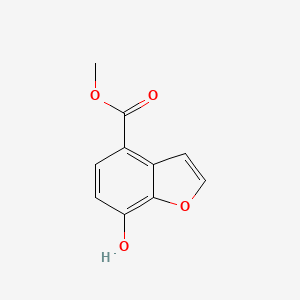
![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)

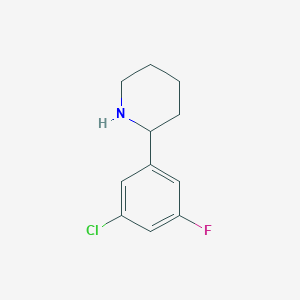
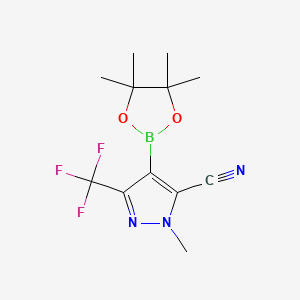
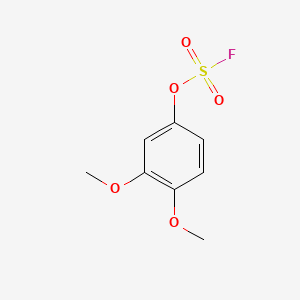
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
